![molecular formula C27H22N2O B2571506 13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860783-82-0](/img/structure/B2571506.png)
13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“13-(4-Methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a chemical compound with the molecular formula C27H22N2O . It has an average mass of 390.476 Da and a monoisotopic mass of 390.173218 Da .
Synthesis Analysis
The synthesis of acridine derivatives, including “13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, has been a topic of interest in recent years . Acridine/acridone derivatives exhibit a broad spectrum of biological activity, making them of great interest to scientists . Many acridine/acridone analogues have been obtained, which exhibit antitumor, antimicrobial, and antiviral activities .Chemical Reactions Analysis
Acridine derivatives, including “13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, are known for their unique physical and chemical properties, biological activities, and industrial applications . They have been used in various fields such as organoelectronics, photophysics, material sciences, and biological sciences .Aplicaciones Científicas De Investigación
Therapeutic Applications
Cancer Therapy and Antitumor Properties : Acridine derivatives are explored extensively for their potential in treating diseases like cancer, Alzheimer's, and infections due to their ability to intercalate DNA, affecting biological processes linked to DNA and its related enzymes. Efforts are ongoing to develop acridine derivatives with enhanced potency and selectivity, focusing on their application in cancer chemotherapy, and understanding their mode of action (Zhang et al., 2014; Belmont & Dorange, 2008).
Antiproliferative Agents : Research into 9-substituted acridine heterocyclic compounds reveals their potential as multitarget antiproliferative agents, acting on topoisomerase enzymes and interfering with DNA's vital functions. The structure-activity relationship of these compounds shows promise against various human cancer cell lines (Aparna et al., 2022).
Environmental Remediation
- Treatment of Organic Pollutants : The use of redox mediators in combination with oxidoreductive enzymes presents a novel approach to the degradation of recalcitrant organic pollutants in wastewater. Enzymatic methods enhanced by redox mediators show promise in breaking down pollutants that traditional treatments struggle with, pointing towards a sustainable solution for industrial effluent treatment (Husain & Husain, 2007).
Pharmaceutical and Industrial Importance
- Antioxidant Activity : The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the significance of assays to determine antioxidant activity. These studies contribute to understanding the kinetics and mechanisms of antioxidants, paving the way for their application in complex sample analysis (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Target of Action
Acridine derivatives, which “13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is, are known for their high cytotoxic activity and are being extensively researched as potential anti-cancer drugs . They often target DNA and topoisomerases .
Mode of Action
Acridine derivatives often intercalate into DNA, disrupting its structure and preventing replication . They may also inhibit topoisomerases, enzymes that control the changes in DNA structure .
Biochemical Pathways
The disruption of DNA structure and inhibition of topoisomerases can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The ultimate result of the action of acridine derivatives is often cell death, particularly in cancer cells. This is due to the disruption of critical cellular processes such as DNA replication .
Direcciones Futuras
The future research of acridine derivatives, including “13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine”, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, featuring the improvement of photodynamic therapy (PDT) effectiveness . Moreover, new applications of PDT have been covered .
Propiedades
IUPAC Name |
13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-30-21-13-10-18(11-14-21)17-29-25-9-5-3-7-22(25)23-15-12-20-16-19-6-2-4-8-24(19)28-26(20)27(23)29/h2-11,13-14,16H,12,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYCLMYWUIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
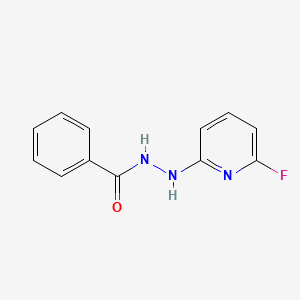
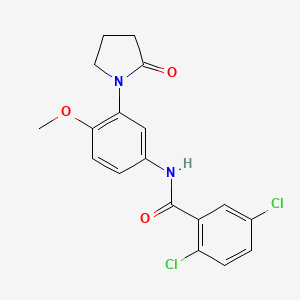

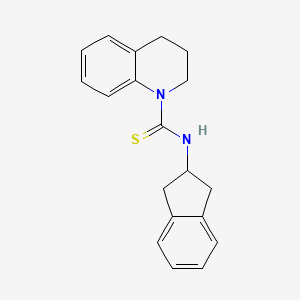

![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)
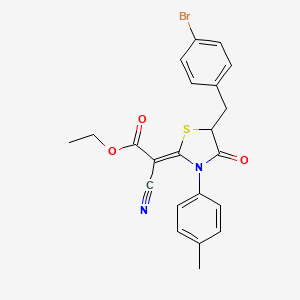
![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)
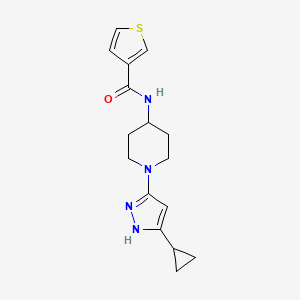
![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)
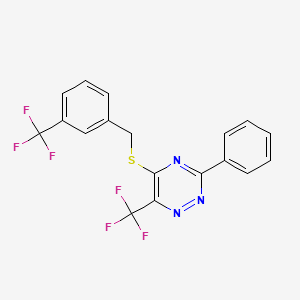
![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)